molecular formula C18H22O3 B13648075 Tert-butyl 2-(6-methoxynaphthalen-2-yl)propanoate CAS No. 138623-03-7

Tert-butyl 2-(6-methoxynaphthalen-2-yl)propanoate

Cat. No.: B13648075
CAS No.: 138623-03-7
M. Wt: 286.4 g/mol
InChI Key: OZUYETORLLRCHB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-methoxynaphthalen-2-yl)propanoate: is an organic compound with the molecular formula C18H22O3 and a molecular weight of 286.37 g/mol . This compound is characterized by the presence of a tert-butyl ester group attached to a 2-(6-methoxynaphthalen-2-yl)propanoate moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(6-methoxynaphthalen-2-yl)propanoate typically involves the esterification of 2-(6-methoxynaphthalen-2-yl)propanoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(6-methoxynaphthalen-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Chemistry: Tert-butyl 2-(6-methoxynaphthalen-2-yl)propanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts .

Biology: In biological research, this compound is used to study the interactions of naphthalene derivatives with biological macromolecules. It serves as a model compound for investigating the binding properties and biological activities of similar structures .

Medicine: Its structural similarity to known pharmaceutical compounds makes it a candidate for drug design and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-methoxynaphthalen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, its methoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 2-(6-methoxynaphthalen-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-12(17(19)21-18(2,3)4)13-6-7-15-11-16(20-5)9-8-14(15)10-13/h6-12H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUYETORLLRCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320905
Record name tert-butyl 2-(6-methoxynaphthalen-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138623-03-7
Record name tert-butyl 2-(6-methoxynaphthalen-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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